3-Fluoro-2-hydroxy-3-methylbutanenitrile
Description
3-Fluoro-2-hydroxy-3-methylbutanenitrile is a fluorinated nitrile derivative characterized by a hydroxyl group (-OH) and a methyl branch (-CH₃) at the 2- and 3-positions, respectively, along with a fluorine atom at the 3-position. This combination of functional groups confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and metabolic stability.
Properties
CAS No. |
26429-35-6 |
|---|---|
Molecular Formula |
C5H8FNO |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8FNO/c1-5(2,6)4(8)3-7/h4,8H,1-2H3 |
InChI Key |
UZZMXVFPHZAAJR-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fluorination of 2-hydroxy-3-methylbutanenitrile: : One common method involves the fluorination of 2-hydroxy-3-methylbutanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, to avoid decomposition of the product.
-
Hydroxylation of 3-fluoro-3-methylbutanenitrile: : Another route involves the hydroxylation of 3-fluoro-3-methylbutanenitrile. This can be achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods
Industrial production of 3-fluoro-2-hydroxy-3-methylbutanenitrile often involves continuous flow processes to ensure high yield and purity. These processes typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-fluoro-2-hydroxy-3-methylbutanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydride (NaH) to facilitate the reaction.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Catalysts: Transition metal complexes for hydroxylation reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-2-hydroxy-3-methylbutanenitrile has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
-
Biology: : The compound can be used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and nitrilases, which catalyze the conversion of nitriles to amides and acids.
-
Industry: : Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 3-fluoro-2-hydroxy-3-methylbutanenitrile exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorinated Nitriles
4-(2,3,4-Trifluoro-phenoxy)butanenitrile (): Structure: A butanenitrile with a trifluorophenoxy group.
3-Fluoro-2-Methoxybenzonitrile ():
- Structure : An aromatic nitrile with fluorine and methoxy substituents.
- Key Differences : The methoxy group (-OCH₃) is less polar than a hydroxyl group (-OH), reducing solubility in aqueous media.
- Impact : Fluorine at the 3-position may stabilize the aromatic ring via electron-withdrawing effects, analogous to fluorine’s role in enhancing metabolic stability in nucleoside analogues () .
3-[(2-Fluorophenyl)sulfonyl]propanenitrile (): Structure: A nitrile with a fluorophenyl sulfonyl group. Key Differences: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing electrophilicity of the nitrile group compared to the target compound’s hydroxyl and methyl substituents.
Hydroxylated and Branched Analogues
3-Methyl-2-Phenylbutanoic Acid (): Structure: A carboxylic acid with methyl and phenyl substituents. Key Differences: The carboxyl (-COOH) group introduces acidity (pKa ~4-5), whereas the nitrile group (-CN) in the target compound is non-acidic. Impact: The methyl branch may sterically hinder interactions in biological systems, a factor relevant to the target compound’s methyl group .
2-(3-Chloro-6-Methoxyphenyl)-3-Methyl-butan-2-ol (): Structure: A branched alcohol with chloro and methoxy substituents. Key Differences: The hydroxyl group’s position (2°) and chloro substituent alter polarity and electronic effects.
Physicochemical Properties
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